molecular formula C5H5ClN2O B1289276 6-Amino-5-chloropyridin-3-ol CAS No. 209328-70-1

6-Amino-5-chloropyridin-3-ol

Cat. No.: B1289276
CAS No.: 209328-70-1
M. Wt: 144.56 g/mol
InChI Key: WLPYIDGPFZGNPE-UHFFFAOYSA-N
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Description

6-Amino-5-chloropyridin-3-ol is a heterocyclic organic compound with the molecular formula C5H5ClN2O It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, a chlorine atom at the 5th position, and a hydroxyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-chloropyridin-3-ol can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is advantageous due to its regioselectivity and efficiency in converting pyridine derivatives into their hydroxylated forms .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of pyridine derivatives followed by amination and hydroxylation steps. The use of biocatalytic approaches, such as employing whole cells of Burkholderia sp. MAK1, is also explored for large-scale production due to its eco-friendly nature and high yield .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-chloropyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine-N-oxides.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products:

Scientific Research Applications

6-Amino-5-chloropyridin-3-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: This compound is explored for its potential as an antimicrobial and anticancer agent.

    Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Amino-5-chloropyridin-3-ol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

    2-Amino-5-chloropyridine: Similar structure but lacks the hydroxyl group at the 3rd position.

    5-Amino-2-chloropyridine: Chlorine and amino groups are positioned differently.

    6-Amino-3-hydroxypyridine: Similar but lacks the chlorine atom.

Uniqueness: 6-Amino-5-chloropyridin-3-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications .

Properties

IUPAC Name

6-amino-5-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-4-1-3(9)2-8-5(4)7/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPYIDGPFZGNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625716
Record name 6-Amino-5-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209328-70-1
Record name 6-Amino-5-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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